molecular formula C22H13ClF3NO2 B485756 (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one CAS No. 497060-08-9

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one

Cat. No.: B485756
CAS No.: 497060-08-9
M. Wt: 415.8g/mol
InChI Key: AJCRCOONDLYRKW-DHDCSXOGSA-N
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Description

The compound (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one is a complex organic molecule featuring a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)pyridine derivative through halogenation and subsequent functional group modifications.

    Coupling Reaction: The pyridine derivative is then coupled with a phenol derivative to form the intermediate compound.

    Condensation Reaction: The intermediate undergoes a condensation reaction with an indanone derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NO2/c23-19-11-16(22(24,25)26)12-27-21(19)29-17-7-5-13(6-8-17)9-15-10-14-3-1-2-4-18(14)20(15)28/h1-9,11-12H,10H2/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCRCOONDLYRKW-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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